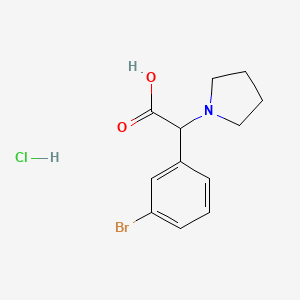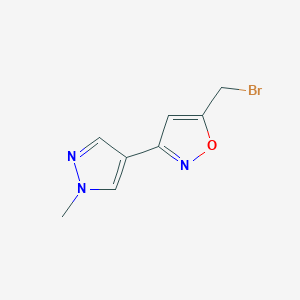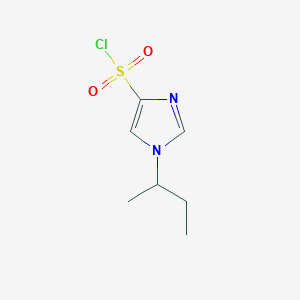
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, also known as BPAH, is a synthetic chemical compound that is used in a variety of scientific and medical research applications. It is a derivative of phenylacetic acid, an organic compound that has a wide range of applications in the medical and scientific fields. BPAH is a white crystalline solid with a molar mass of 397.91 g/mol and a melting point of 212-214 °C. It is soluble in water, methanol, and ethanol, and is used in a variety of different laboratory experiments and research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and properties of compounds similar to 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has provided insights into the reactivity and potential applications of such molecules in various fields of chemistry. For example, the study by Gibson (1963) on the bromination of benzylidene 2-pyridylhydrazone in acetic acid highlights the chemical reactivity of brominated compounds, which could be analogous to the reactivity of this compound in synthetic applications (Gibson, 1963).
Applications in Organic Synthesis
The work by Tang et al. (2014) on the synthesis of N-Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) acetate demonstrates the utility of bromophenyl compounds in facilitating complex organic transformations. This research could suggest potential pathways for the utilization of this compound in the synthesis of enamides and other valuable organic compounds (Tang et al., 2014).
Electrophilic Substitution and Kinetics
The kinetics of bromination, as studied by Linda and Marino (1968) for various heterocyclic systems in acetic acid, could provide valuable information for understanding the reactivity of this compound. This research could help in predicting and controlling the reactions of this compound under different conditions (Linda & Marino, 1968).
Molecular and Structural Analysis
Investigations into the molecular properties and structural characterization of similar compounds, as in the study by Misra et al. (2011) on the hydrolysis of aryltellurium trichlorides, can shed light on the molecular geometry, electronic structure, and potential reactivity of this compound. Such studies are crucial for understanding the fundamental properties that govern the behavior of these molecules in various chemical environments (Misra et al., 2011).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSGHUOCJTVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)



![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)


![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)





![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)